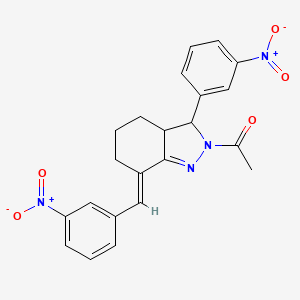![molecular formula C19H14ClFN2O B5322874 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities.
科学研究应用
4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, this compound has been investigated for its use as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and good electron-transporting properties.
作用机制
The mechanism of action of 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, in cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell division, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, this compound has been investigated for its potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit anticancer, antifungal, antibacterial, and neuroprotective activities, making it a useful tool for studying various biological processes.
However, one limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle this compound with care and follow appropriate safety protocols.
未来方向
There are many potential future directions for research on 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. Some possible areas of investigation include:
- Further studies on the mechanism of action of this compound
- Investigation of the potential use of this compound as a therapeutic agent for various diseases
- Development of new synthetic methods for the production of this compound
- Investigation of the potential use of this compound in organic electronics and optoelectronics
- Investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and the discovery of new biological processes.
合成方法
The synthesis of 4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-chloro-2-fluoroaniline with 4-(4-pyridinylmethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the final compound.
属性
IUPAC Name |
4-chloro-2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O/c20-15-3-6-17(18(21)12-15)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRIAKQAMXAMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)
![3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5322804.png)


![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5322825.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)